Introduction: The Strategic Value of 3-Nitropicolinaldehyde in Modern Synthesis
Introduction: The Strategic Value of 3-Nitropicolinaldehyde in Modern Synthesis
An In-Depth Technical Guide to 3-Nitropicolinaldehyde for Scientific Professionals
Prepared by: Gemini, Senior Application Scientist
In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of starting materials is paramount. Heterocyclic aldehydes, particularly those embedded within a pyridine framework, represent a class of exceptionally versatile intermediates. 3-Nitropicolinaldehyde (CAS No. 10261-94-6), also known as 3-nitro-2-pyridinecarboxaldehyde, emerges as a compound of significant interest. Its unique electronic and structural features—a reactive aldehyde group for molecular elaboration, a pyridine ring common in bioactive molecules, and an electron-withdrawing nitro group that modulates reactivity and offers further synthetic handles—make it a valuable building block for researchers and drug development professionals. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its effective application in research and development. 3-Nitropicolinaldehyde is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10261-94-6 | [1] |
| Molecular Formula | C₆H₄N₂O₃ | [1] |
| Molecular Weight | 152.11 g/mol | [1] |
| Synonyms | 3-Nitro-pyridine-2-carbaldehyde, 2-Formyl-3-nitropyridine | [1] |
| Melting Point | Data not readily available. Isomeric 5-nitropyridine-2-carboxaldehyde melts at 54-57°C. | |
| Boiling Point | 283.2 °C at 760 mmHg | [1] |
| Density | 1.432 g/cm³ | [1] |
| Flash Point | 125.1 °C | [1] |
| Calculated logP | 1.3255 | [1] |
| Calculated TPSA | 75.78 Ų | [1] |
Note on LogP and TPSA: The octanol-water partition coefficient (logP) and Topological Polar Surface Area (TPSA) are critical computed parameters in drug discovery for predicting a molecule's pharmacokinetic profile. A logP of 1.33 suggests moderate lipophilicity. The TPSA of 75.78 Ų is a key indicator of membrane permeability and bioavailability; values in this range are common for orally absorbed drugs. Aromatic nitro compounds are known to possess a wide spectrum of biological activities, and their synthesis is a significant area of medicinal chemistry.[2][3]
Synthesis and Chemical Reactivity
The utility of 3-Nitropicolinaldehyde as a building block is predicated on its accessible synthesis and predictable reactivity.
Established Synthetic Protocol
The most direct reported synthesis involves the selective oxidation of 2-methyl-3-nitropyridine. The causality behind this choice is the commercial availability of the starting material and the reliability of benzylic oxidation.
Reaction: Oxidation of 2-methyl-3-nitropyridine Reagent: Selenium(IV) oxide (SeO₂) Solvent: 1,4-Dioxane Conditions: Heating for 16 hours
This method leverages the ability of SeO₂ to oxidize activated methyl groups, such as those adjacent to an aromatic ring, to the corresponding aldehyde with good yields.
Experimental Workflow: Synthesis of 3-Nitropicolinaldehyde
Caption: Workflow for the synthesis of 3-Nitropicolinaldehyde.
Core Reactivity and Synthetic Potential
The chemical personality of 3-Nitropicolinaldehyde is governed by its three key functional components: the aldehyde, the nitro group, and the pyridine ring. This trifecta of reactivity allows for diverse and orthogonal chemical modifications.
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Aldehyde Group: As a primary site for C-C and C-N bond formation, the aldehyde is amenable to a vast array of classical organic reactions, including:
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Reductive Amination: To form secondary and tertiary amines.
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Wittig Reaction: To generate alkenes.
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Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and imines.
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Oxidation/Reduction: To yield the corresponding carboxylic acid or alcohol.
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-
Nitro Group: The strongly electron-withdrawing nitro group serves two purposes. It deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ). Furthermore, the nitro group itself can be:
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Reduced: Selectively reduced to an amine (—NH₂), providing a key vector for introducing new functionalities, such as in the synthesis of 2,3-diaminopyridine derivatives.
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Displaced: Under certain conditions, it can be displaced by strong nucleophiles.
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This inherent reactivity makes it a valuable intermediate for building molecular complexity, particularly in the synthesis of heterocyclic compounds for medicinal evaluation.[4]
Logical Relationship: Synthetic Utility of 3-Nitropicolinaldehyde
Caption: Key reaction pathways for 3-Nitropicolinaldehyde.
Analytical Characterization: A Spectroscopic Profile
While a comprehensive public database of experimental spectra for 3-Nitropicolinaldehyde is sparse, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be highly informative.
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Aldehyde Proton (-CHO): A singlet appearing significantly downfield, likely in the δ 9.8-10.2 ppm range, due to the deshielding effects of the carbonyl and the aromatic ring.
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Aromatic Protons: Three protons on the pyridine ring will appear as distinct multiplets in the aromatic region (δ 7.5-9.0 ppm). The H6 proton, adjacent to the nitrogen, will be the most downfield. The coupling patterns (dd, dd, dd) between H4, H5, and H6 will be characteristic and allow for unambiguous assignment.
-
-
¹³C NMR: Six distinct carbon signals are expected.
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Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically δ > 185 ppm.
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Aromatic Carbons: The five sp² carbons of the pyridine ring will appear in the δ 120-160 ppm range. The carbon bearing the nitro group (C3) and the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded within this region.
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Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.
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N-O Stretch (Nitro Group): Two characteristic strong bands, one symmetric and one asymmetric, typically appearing around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹.
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C-H Stretch (Aldehyde): A pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.
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Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
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Aromatic C-H Bending: Out-of-plane bending bands below 900 cm⁻¹, characteristic of the substitution pattern.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a clear molecular ion peak at m/z = 152.
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Key Fragmentation: Characteristic fragmentation patterns would include the loss of the aldehyde proton ([M-1]⁺ at m/z 151), loss of the formyl group ([M-29]⁺ at m/z 123), and loss of the nitro group ([M-46]⁺ at m/z 106).
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. 3-Nitropicolinaldehyde is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
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Eye/Face Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.
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Respiratory Protection: Use only in a well-ventilated fume hood. If ventilation is inadequate, a certified respirator is required.
Handling and Storage:
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
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Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.
Conclusion
3-Nitropicolinaldehyde is a high-value chemical intermediate characterized by its versatile reactivity. The presence of orthogonally addressable aldehyde and nitro functionalities on a biologically relevant pyridine scaffold makes it an ideal starting point for the synthesis of diverse compound libraries in medicinal chemistry and materials science. While its direct application in marketed drugs is not documented, its role as a precursor to more complex heterocyclic systems is clear.[5][6] A firm grasp of its properties, synthetic access, and chemical behavior, as detailed in this guide, empowers researchers to effectively integrate this potent building block into their synthetic strategies.
References
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3-Nitropyridine-2-Carbaldehyde. LookChem. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Center for Biotechnology Information. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
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One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. National Center for Biotechnology Information. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 4. One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
